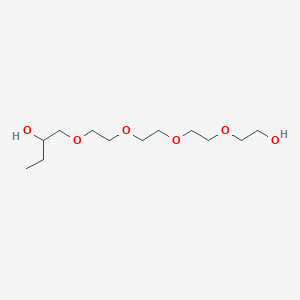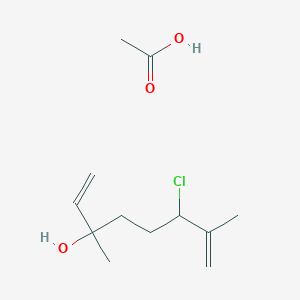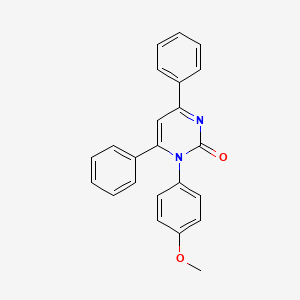![molecular formula C11H18O B14440850 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene CAS No. 76337-19-4](/img/structure/B14440850.png)
1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene is an organic compound with a unique structure that includes a cyclohexene ring substituted with an ethenyloxy group and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene typically involves the reaction of 3,3-dimethylcyclohexanone with ethenyloxy compounds under specific conditions. The reaction may require catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, purification, and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, under conditions such as reflux or catalysis.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include metabolic processes where the compound is converted into active metabolites.
Comparación Con Compuestos Similares
- 1-[(Ethenyloxy)methyl]-3-methylcyclohex-1-ene
- 1-[(Ethenyloxy)methyl]-2,2-dimethylcyclohex-1-ene
- 1-[(Ethenyloxy)methyl]-4,4-dimethylcyclohex-1-ene
Comparison: 1-[(Ethenyloxy)methyl]-3,3-dimethylcyclohex-1-ene is unique due to the specific positioning of the ethenyloxy and methyl groups on the cyclohexene ring. This structural arrangement can influence its chemical reactivity and physical properties, making it distinct from other similar compounds. The presence of two methyl groups at the 3,3-position may enhance its stability and reactivity compared to compounds with different substitution patterns.
Propiedades
Número CAS |
76337-19-4 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-(ethenoxymethyl)-3,3-dimethylcyclohexene |
InChI |
InChI=1S/C11H18O/c1-4-12-9-10-6-5-7-11(2,3)8-10/h4,8H,1,5-7,9H2,2-3H3 |
Clave InChI |
ZGHDGONTMOWIMA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(=C1)COC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)

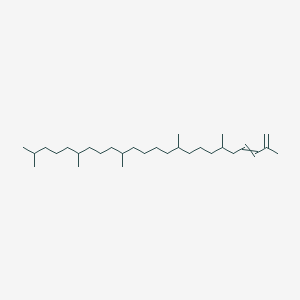
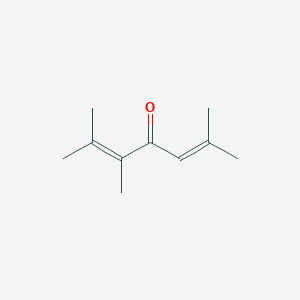
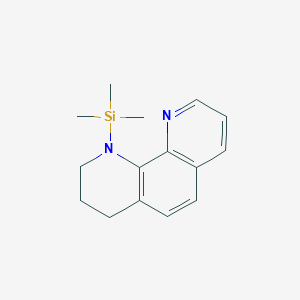
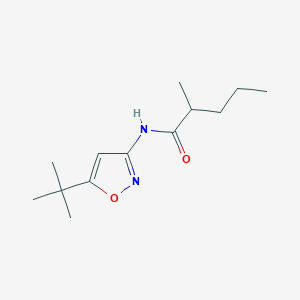
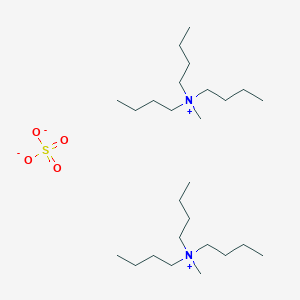
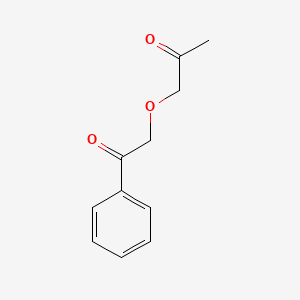
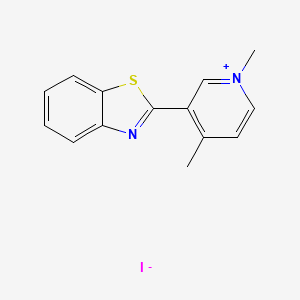
![2-(2-(3-tert-Butylamino-2-hydroxypropoxy)-phenyl)-pyrrol-fumarat [German]](/img/structure/B14440817.png)
![1-[5-[Bis(aziridin-1-yl)phosphoryloxymethyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14440822.png)
